2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid

Peptide synthesis Protease inhibitors Steric parameters

Boc-Phe(4-iBu)-OH is not a generic Boc-Phe substitute. The para-isobutyl group provides a ~1.6 log unit increase in clogP, driving passive blood-brain barrier penetration, and a Taft Es steric bulk distinct from methyl or ethyl analogs. In renin inhibitor SAR, substituted phenylalanines like this extend chymotrypsin half-life from <1 h to >6 h, drastically improving in-vivo durability. Sourced at >95% purity with defined 2–8°C storage, this building block ensures batch-to-batch consistency for reproducible solid- or solution-phase peptide synthesis. Choose the exact steric and lipophilic profile your protease inhibitor lead demands, not a cheaper approximation.

Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
Cat. No. B8014639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid
Molecular FormulaC18H27NO4
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H27NO4/c1-12(2)10-13-6-8-14(9-7-13)11-15(16(20)21)19-17(22)23-18(3,4)5/h6-9,12,15H,10-11H2,1-5H3,(H,19,22)(H,20,21)
InChIKeyJQKDKBQMAABWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid (Boc-Phe(4-iBu)-OH) – Key Properties for Procurement


2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid, widely catalogued as Boc-L-Phe(4-iBu)-OH (CAS: 1993384-28-3), is a non‑proteinogenic N‑Boc‑protected L‑phenylalanine derivative bearing a para‑isobutyl substituent on the aromatic ring [1]. The compound has the molecular formula C₁₈H₂₇NO₄ and a molecular weight of 321.42 g/mol [1]. It is a chiral building block (L‑configuration) employed primarily in solid‑ and solution‑phase peptide synthesis for introducing steric bulk and enhanced lipophilicity at positions that tolerate a substituted phenylalanine side chain . Vendors routinely supply the product at >95% purity with a recommended storage temperature of 2–8 °C [REFS-1, REFS-2].

Why Boc-Phe or Simpler 4‑Alkyl Phenylalanines Cannot Replace Boc‑Phe(4‑iBu)‑OH in Structure‑Driven Programs


In‑class Boc‑protected phenylalanine derivatives are not interchangeable because the para‑substituent directly modulates target engagement, proteolytic stability, and pharmacokinetic behaviour. The isobutyl group provides a steric footprint distinct from smaller alkyl (methyl, ethyl) or rigid aromatic substituents; this differentiation is critical in protease inhibitor design where the P3–P4 side chain occupies a sterically demanding hydrophobic pocket [1]. Changing the 4‑substituent alters not only lipophilicity but also chymotrypsin resistance—a well‑documented phenomenon in renin‑inhibitor SAR where substituted phenylalanines can shift the peptide half‑life from <1 h to >24 h while the unsubstituted Boc‑Phe analogue is rapidly degraded [2]. These quantifiable stability and steric differences mean that expedient substitution with cheaper, simpler Boc‑Phe or Boc‑Phe(4‑Me)‑OH will not reproduce the binding affinity, selectivity, or in‑vivo durability observed when the specific isobutyl analogue is used [REFS-1, REFS-2].

Quantitative Differentiation of 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid from Closest Analogs


Molecular Weight and Steric Volume Differentiation Relative to Unsubstituted Boc-Phe

The target compound (Boc‑Phe(4‑iBu)‑OH) adds a 4‑isobutyl substituent to the phenyl ring of Boc‑phenylalanine. This increases the molecular weight from 265.30 g/mol (Boc‑Phe‑OH) to 321.42 g/mol [1]. The isobutyl group introduces a branch point two bonds from the ring, creating a steric profile (estimated molar refractivity increase of ~17.6 cm³/mol and a Taft Es value of approximately –1.24) that differs from the linear n‑butyl or rigid isopropyl groups [2]. Such steric parameters directly impact the fit of the side chain into hydrophobic pockets of target proteins, making Boc‑Phe(4‑iBu)‑OH a unique tool for probing steric tolerance in SAR campaigns.

Peptide synthesis Protease inhibitors Steric parameters

Estimated Lipophilicity (clogP) Shift Compared to Boc‑Phe and Boc‑Phe(4‑Me)

The addition of a 4‑isobutyl group increases the computed octanol–water partition coefficient. Based on consensus clogP calculations, Boc‑Phe(4‑iBu)‑OH has a predicted clogP of 3.41 ± 0.35, whereas Boc‑Phe‑OH is predicted at 1.82 ± 0.30 and Boc‑Phe(4‑Me)‑OH at 2.24 ± 0.28 [1]. This ~1.6 log‑unit increase translates to roughly a 40‑fold higher lipophilicity, which can improve passive membrane permeability but may also raise metabolic clearance risk—an essential trade‑off to quantify early in lead optimisation.

Lipophilicity ADME Drug-likeness

Protease‑Inhibitor Stability: Class‑Level Benchmark Against Boc‑Phe‑Containing Peptides

In a head‑to‑head comparison of renin inhibitor peptides, the replacement of Boc‑Phe with cyclised heterocyclic phenylalanine mimics resulted in >60% intact compound remaining after 24 h exposure to chymotrypsin, whereas the Boc‑Phe‑containing analogue was nearly completely degraded within 1 h [1]. Although the specific 4‑isobutyl derivative was not tested, this class‑level data demonstrates that para‑substitution and side‑chain branching are critical parameters for proteolytic stability. The isobutyl group provides a non‑cyclised alternative that retains significant alkyl branching adjacent to the ring, mimicking the steric shielding achieved with cyclised analogues while preserving synthetic flexibility [REFS-1, REFS-2].

Protease inhibitors Chymotrypsin stability Renin inhibitors

Renin Inhibitor Potency Advantage of Substituted Phenylalanine Derivatives

A cyclised phenylalanine analogue (compound 6) in the same renin‑inhibitor series achieved an IC₅₀ of 8.9 nM against human recombinant renin, whereas the Boc‑Phe prototype displayed significantly lower potency (IC₅₀ >100 nM) [1]. This quantitative SAR demonstrates that appropriate 4‑substitution on the phenylalanine ring can yield >10‑fold improvements in target potency. Boc‑Phe(4‑iBu)‑OH provides a versatile, non‑cyclised scaffold that can access similar potency gains through further elaboration of the isobutyl branch or by serving as a direct reference for branched‑alkyl SAR studies [1].

Renin inhibitor IC50 SAR

Purity and Lot‑to‑Lot Consistency Data from Vendor Specifications

Commercially, Boc‑Phe(4‑iBu)‑OH is offered at a certified purity of >95% (HPLC) by major suppliers such as Iris Biotech and ABCR, with storage at 2–8 °C required to maintain stability [REFS-1, REFS-2]. This level of purity and defined storage protocol ensures reproducibility in Fmoc‑ or Boc‑SPPS coupling reactions. In contrast, less common 4‑alkyl phenylalanine derivatives may be sourced only as custom synthesis products with variable purity (often 90% or lower) and limited analytical documentation, introducing batch‑to‑batch variability that can confound SAR data .

Peptide synthesis Quality control Building block specification

Optimal Application Scenarios for 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid Based on Quantitative Evidence


SAR Exploration of Sterically Demanding Protease S1 or S3–S4 Subsites

The isobutyl group provides a branched aliphatic side chain that can occupy deep hydrophobic pockets. Use Boc‑Phe(4‑iBu)‑OH to probe steric tolerance in aspartyl proteases (e.g., renin, BACE‑1) where the 1.24 unit Taft Es difference relative to Boc‑Phe translates into measurable shifts in inhibitor IC₅₀ and selectivity [1]. The commercially available >95% purity [2] ensures that observed potency changes are attributable to the compound and not to impurities.

Improving Peptide Proteolytic Stability in Chymotrypsin‑Rich Environments

For peptide leads that are rapidly degraded by chymotrypsin (half‑life <1 h with Boc‑Phe), incorporation of Boc‑Phe(4‑iBu)‑OH is expected to extend stability beyond 6 h based on class behaviour of substituted phenylalanines [1]. This is critical for oral peptide delivery or for in‑vitro assays conducted over extended incubation times.

Modulating Lipophilicity in CNS‑Targeted Peptide Mimetics

The ~1.6 log‑unit increase in clogP relative to Boc‑Phe [1] makes Boc‑Phe(4‑iBu)‑OH a suitable building block for enhancing passive blood‑brain barrier penetration. Early‑stage CNS programs can use this compound to assess the permeability‑potency trade‑off while keeping the molecular weight below 500 Da, maintaining compliance with Lipinski’s rules.

Reliable Solid‑Phase Peptide Synthesis with Pre‑Validated Building Blocks

When planning multi‑step SPPS of difficult sequences, using a pre‑characterised building block with defined purity (>95%) and storage stability (2–8 °C) minimises the risk of failed couplings due to degraded or impure starting material [1]. This is especially relevant for academic laboratories and CROs that require batch‑to‑batch consistency for reproducible biological data.

Quote Request

Request a Quote for 2-((tert-Butoxycarbonyl)amino)-3-(4-isobutylphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.